molecular formula C13H10ClNO5 B14795997 3-Chloro-6-hydroxy-1-nitro-5-phenylcyclohexa-2,4-diene-1-carboxylic acid

3-Chloro-6-hydroxy-1-nitro-5-phenylcyclohexa-2,4-diene-1-carboxylic acid

Cat. No.: B14795997
M. Wt: 295.67 g/mol
InChI Key: QTXYXQOQISRXMV-UHFFFAOYSA-N
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Description

3-Chloro-6-hydroxy-1-nitro-5-phenylcyclohexa-2,4-diene-1-carboxylic acid is an organic compound with a complex structure that includes a chloro, hydroxy, nitro, and phenyl group attached to a cyclohexa-diene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-hydroxy-1-nitro-5-phenylcyclohexa-2,4-diene-1-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a cyclohexadiene derivative as the starting material, followed by a series of substitution and addition reactions to introduce the chloro, hydroxy, nitro, and phenyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-hydroxy-1-nitro-5-phenylcyclohexa-2,4-diene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-6-hydroxy-1-nitro-5-phenylcyclohexa-2,4-diene-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-6-hydroxy-1-nitro-5-phenylcyclohexa-2,4-diene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, signal transduction pathways, and cellular processes. The exact mechanism may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-6-hydroxy-1-nitrobenzene: Similar structure but lacks the cyclohexa-diene ring.

    6-Hydroxy-1-nitro-5-phenylcyclohexa-2,4-diene-1-carboxylic acid: Similar but without the chloro group.

    3-Chloro-5-phenylcyclohexa-2,4-diene-1-carboxylic acid: Similar but without the hydroxy and nitro groups.

Uniqueness

3-Chloro-6-hydroxy-1-nitro-5-phenylcyclohexa-2,4-diene-1-carboxylic acid is unique due to the combination of its functional groups and the cyclohexa-diene ring structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H10ClNO5

Molecular Weight

295.67 g/mol

IUPAC Name

3-chloro-6-hydroxy-1-nitro-5-phenylcyclohexa-2,4-diene-1-carboxylic acid

InChI

InChI=1S/C13H10ClNO5/c14-9-6-10(8-4-2-1-3-5-8)11(16)13(7-9,12(17)18)15(19)20/h1-7,11,16H,(H,17,18)

InChI Key

QTXYXQOQISRXMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(C2O)(C(=O)O)[N+](=O)[O-])Cl

Origin of Product

United States

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